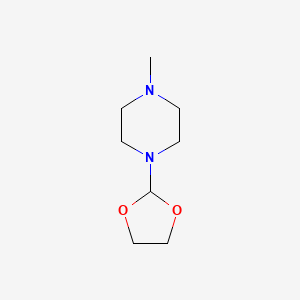

1-(1,3-Dioxolan-2-YL)-4-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1,3-Dioxolan-2-YL)-4-methylpiperazine is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

1-(1,3-Dioxolan-2-YL)-4-methylpiperazine has been evaluated for its antimicrobial properties. Research indicates that derivatives of 1,3-dioxolanes, including this compound, exhibit significant antifungal and antibacterial activities. For instance, studies have shown that certain dioxolane derivatives demonstrate effectiveness against Candida albicans and Staphylococcus aureus, which are critical pathogens in clinical settings .

Pharmaceutical Formulations

The compound has been utilized in formulations aimed at treating infections. Its derivatives have been incorporated into oral and injectable solutions designed to combat fungal infections. The formulations typically include specific concentrations of the active ingredient to maximize therapeutic efficacy while minimizing toxicity .

Synthesis and Chemical Reactions

Protecting Groups in Organic Synthesis

this compound serves as a protecting group for various functional groups in organic synthesis. The ability to temporarily mask reactive sites allows for selective reactions to occur without interference from other functional groups. This property is particularly valuable in the synthesis of complex natural products .

Catalytic Applications

The compound can also be involved in catalytic processes, particularly in reactions requiring specific stereochemical outcomes. The chiral nature of some dioxolane derivatives allows them to act as catalysts or ligands in asymmetric synthesis, enhancing the production of enantiomerically pure compounds .

Materials Science

Development of Solvents

Research has explored the use of this compound as a bio-based solvent alternative. Its properties make it suitable for applications in green chemistry, where the focus is on reducing environmental impact while maintaining efficiency in chemical processes .

Case Studies

Chemical Reactions Analysis

Acetalization and Hydrolysis Reactions

The 1,3-dioxolane moiety in the compound serves as a reactive acetal group, prone to hydrolysis under acidic or enzymatic conditions. Key observations include:

-

Hydrolysis Pathway :

-

Under acidic conditions (e.g., HCl), the dioxolane ring undergoes cleavage, releasing the parent diol and ketone/aldehyde. For example, similar dioxolanes hydrolyze to propylene glycol or ethylene glycol derivatives .

-

Enzymatic hydrolysis in biological systems may occur, influenced by the compound’s lipophilicity and solubility .

-

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | H⁺ (e.g., HCl), heat | Piperazine + diol/ketone | |

| Enzymatic Hydrolysis | Biological systems | Piperazine + CO₂ + diol |

Cycloaddition Reactions

The compound may participate in dipolar cycloadditions, leveraging the electron-deficient nature of the dioxolane ring. For instance:

-

1,3-Dipolar Cycloaddition :

-

Reactivity with azomethine ylides or other dipoles could yield spirocyclic products. Studies on analogous dioxolanes show regioselectivity governed by electronic and steric factors, with exo- or endo-selectivity depending on substituents .

-

Transition state optimizations (e.g., QST3 method) suggest asynchronous mechanisms, where electron density transfer dictates regioselectivity .

-

| Reaction Features | Key Observations | Reference |

|---|---|---|

| Regioselectivity | Preferential attack at electrophilic C1 | |

| Diastereoselectivity | Dependent on aryl substituents’ bulkiness |

Radical-Mediated Reactions

The dioxolane group may engage in radical chemistry under specific conditions:

-

Radical Addition :

-

Irradiation with visible light in the presence of persulfate and iridium catalysts generates dioxolane radicals. These radicals react with electron-deficient alkenes, forming C–C bonds .

-

Example: Dimethyl malonate derivatives undergo acetal addition via this pathway, yielding functionalized products .

-

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Radical-Mediated Addition | Light, persulfate, Ir catalyst | Functionalized acetal derivatives |

Stability and Degradation Pathways

The compound’s stability under thermal and environmental conditions is critical for applications:

-

Thermal Decomposition :

| Factor | Observation | Reference |

|---|---|---|

| Thermal Stability | Pyrolysis yields aromatic or lactone products | |

| Hydrolytic Stability | Enzymatic cleavage in biological systems |

Properties

CAS No. |

84033-69-2 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

1-(1,3-dioxolan-2-yl)-4-methylpiperazine |

InChI |

InChI=1S/C8H16N2O2/c1-9-2-4-10(5-3-9)8-11-6-7-12-8/h8H,2-7H2,1H3 |

InChI Key |

GKQLCERFTXKCTJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2OCCO2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.